molecular formula C22H30O4 B13422266 Cannabidiolic Acid D9

Cannabidiolic Acid D9

Cat. No.: B13422266
M. Wt: 367.5 g/mol
InChI Key: WVOLTBSCXRRQFR-KJCIOKHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cannabidiolic Acid D9 is a naturally occurring compound found in the cannabis plant. It is the acidic precursor to cannabidiol, a well-known non-psychoactive cannabinoid. This compound is gaining attention for its potential therapeutic benefits, including anti-inflammatory, anti-nausea, and anti-cancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cannabidiolic Acid D9 can be synthesized through the decarboxylation of cannabidiolic acid. This process involves heating cannabidiolic acid to temperatures between 110°C and 130°C for 5 to 60 minutes . The decarboxylation process removes a carboxyl group, converting cannabidiolic acid into cannabidiol .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of cannabidiolic acid from cannabis plants, followed by decarboxylation. The extraction process often uses solvents like ethanol or supercritical carbon dioxide to isolate cannabidiolic acid from the plant material .

Mechanism of Action

Cannabidiolic Acid D9 exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Cannabidiolic Acid D9 is similar to other cannabinoids but has unique properties:

This compound stands out due to its non-psychoactive nature and potential therapeutic benefits, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H30O4

Molecular Weight

367.5 g/mol

IUPAC Name

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzoic acid

InChI

InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1/i1D3,5D2,6D2,7D2

InChI Key

WVOLTBSCXRRQFR-KJCIOKHYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Canonical SMILES

CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Origin of Product

United States

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